

Application Notes and Protocols: In Vivo Xenograft Mouse Model with PROTAC FAK Degradator

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Compound of Interest

Compound Name: PROTAC FAK degrader 1

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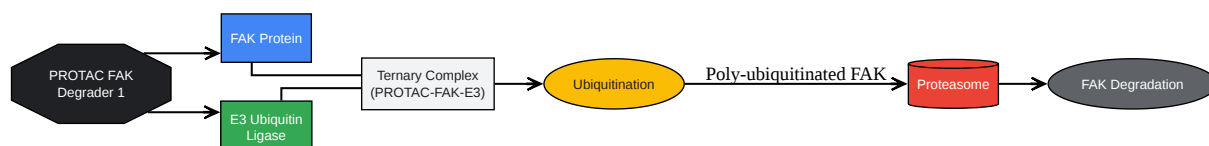
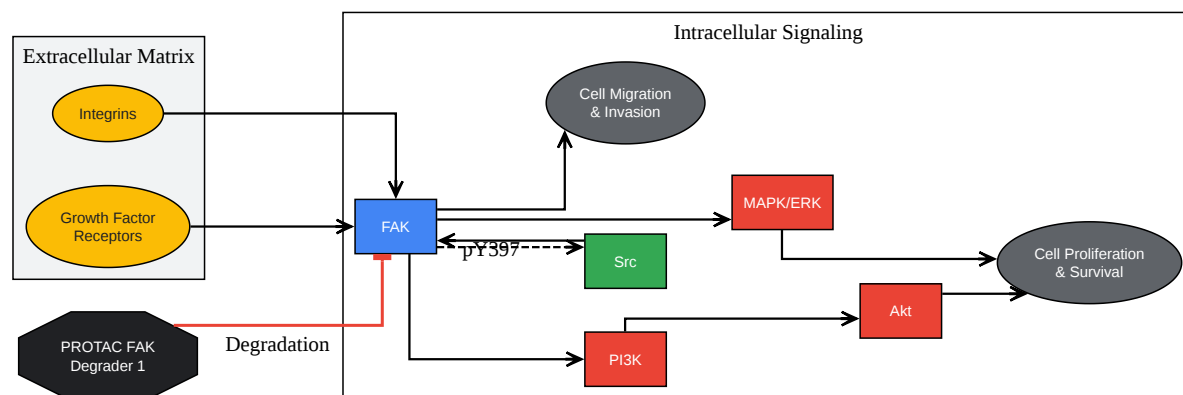
Introduction

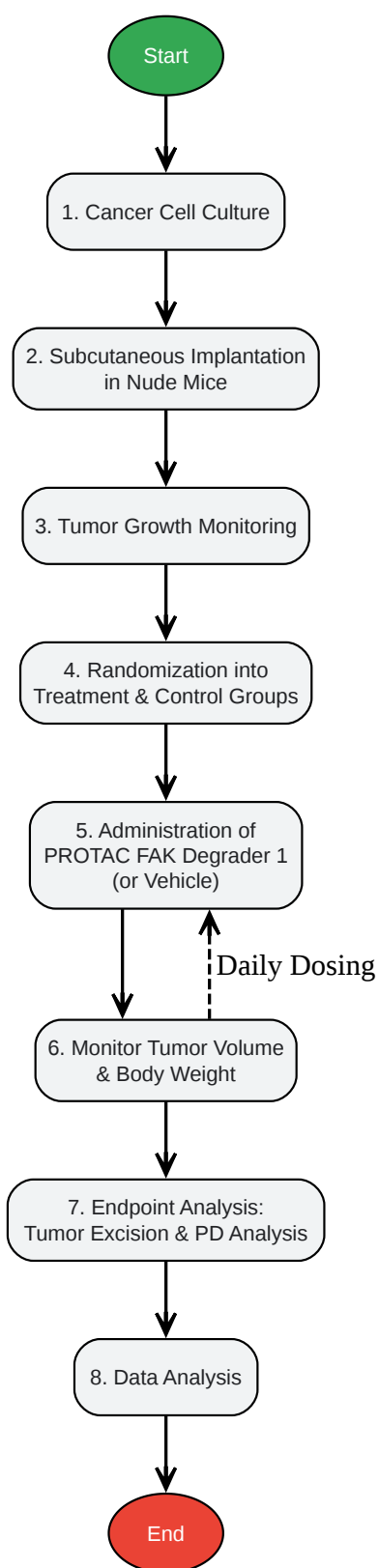
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a multitude of cancer types. It plays a crucial role in cell survival, proliferation, migration, and angiogenesis, making it an attractive target for cancer therapy.[1] Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. This document provides detailed application notes and protocols for utilizing a PROTAC FAK degrader in an in vivo xenograft mouse model.

Signaling Pathways

Focal Adhesion Kinase (FAK) is a central signaling node that integrates signals from integrins and growth factor receptors to regulate key cellular processes involved in cancer progression. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[2][3] PROTAC FAK

degraders effectively eliminate the FAK protein, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[4][5]





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